Corylifol C

Descripción general

Descripción

Corylifol C is a potent protein kinase inhibitor . It has IC50 values of 8.7, 3.0, 2.1, 6.4, 4.5, 6.2, 2.3, 1.2, 5.1 μg/ml for ARK5, Aurora-A, Aurora-B, AXL, B-RAF-VE, CDK4/CycD1, TIE2, EGF-R, EPHB4, respectively .

Synthesis Analysis

Corylifol A, a compound related to Corylifol C, has been synthesized from Psoralea corylifolia L . Another study reported the enzymatic synthesis of Corylifol A glucosides using the UDP-glycosyltransferase YjiC from Bacillus licheniformis DSM 13 .Molecular Structure Analysis

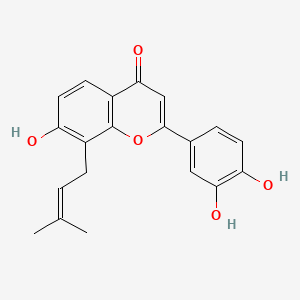

Corylifol C has a molecular formula of C20H18O5 . It is a natural product found in Cullen corylifolium .Chemical Reactions Analysis

Corylifol C has been found to inhibit protein kinase at very low concentrations . Other compounds, particularly newly defined 7,2,4-trihydroxy-3-arylcoumarin and psoracoumestan, have shown to have an effective impact on cellular pathways .Physical And Chemical Properties Analysis

Corylifol C is a yellow powder . It has a molecular weight of 338.4 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Comprehensive Analysis of Corylifol C Applications

Corylifol C, a compound derived from the fruit of Psoralea corylifolia, has been the subject of extensive research due to its diverse pharmacological properties. Below is a detailed analysis of six unique scientific research applications of Corylifol C, each presented in a separate section.

Anti-Inflammatory and Antibacterial Properties: Corylifol C has demonstrated potent anti-inflammatory and antibacterial effects. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound in the development of new anti-MRSA drugs . The anti-inflammatory properties of Corylifol C could be beneficial in treating conditions characterized by inflammation.

Antioxidant Activity: The antioxidant properties of Corylifol C contribute to its potential in preventing oxidative stress-related diseases. Oxidative stress is implicated in various chronic conditions, including cardiovascular diseases and neurodegenerative disorders. Corylifol C’s ability to neutralize free radicals may offer a protective effect against these diseases.

Antitumor Effects: Corylifol C has shown promise in antitumor research, with studies indicating its effectiveness in inhibiting the growth of certain cancer cells. Its mechanism may involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects: Research has suggested that Corylifol C possesses neuroprotective effects, which could be valuable in the treatment of neurodegenerative diseases. Its potential to protect nerve cells from damage and to improve cognitive functions warrants further exploration in the context of diseases like Alzheimer’s and Parkinson’s.

Cardioprotective Potential: The cardioprotective potential of Corylifol C is another area of interest. Its effects on the cardiovascular system, such as reducing the risk of atherosclerosis and improving heart function, make it a compound of interest for heart disease research and potential therapeutic applications.

Muscle Atrophy Prevention: In the context of type 2 diabetes, Corylifol C has been studied for its effects on muscle atrophy. It has been found to enhance muscle strength and mass, suppress inflammatory cytokines, and improve mitochondrial quality control in diabetic mice . These findings suggest its potential application in preventing or treating muscle atrophy associated with diabetes.

Mecanismo De Acción

Target of Action

Corylifol C is a potent protein kinase inhibitor. Its primary targets include ARK5, Aurora-A, Aurora-B, AXL, B-RAF-VE, CDK4/CycD1, TIE2, EGF-R, and EPHB4 . These kinases play crucial roles in cell cycle regulation, proliferation, and survival, making them significant targets in cancer therapy.

Mode of Action

Corylifol C interacts with its targets by inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways essential for cell division and survival. For example, inhibition of Aurora kinases disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of these kinases affects several biochemical pathways. For instance, blocking CDK4/CycD1 interferes with the cell cycle progression from G1 to S phase. Inhibition of B-RAF-VE affects the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Disruption of these pathways results in reduced tumor growth and increased apoptosis .

Pharmacokinetics

Corylifol C’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into the bloodstream and distributed to various tissues. The compound undergoes metabolism primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted through the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, Corylifol C induces apoptosis and inhibits cell proliferation. Cellular effects include cell cycle arrest, reduced angiogenesis, and decreased metastatic potential. These actions contribute to its potential as an anti-cancer agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence Corylifol C’s stability and efficacy. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .

Direcciones Futuras

Further studies are needed to understand the toxic substance basis, dose-effect-toxicity relationship, and toxicological mechanism of Corylifol C . More research is also required to explore its anti-cancer potential by inhibiting the enzyme MAPK/ERK kinase phosphorylation and inducing apoptotic cell death .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-5-13-15(21)8-6-14-17(23)10-19(25-20(13)14)12-4-7-16(22)18(24)9-12/h3-4,6-10,21-22,24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLIDQIPMAHDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

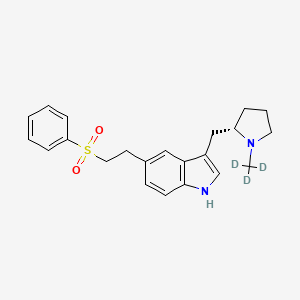

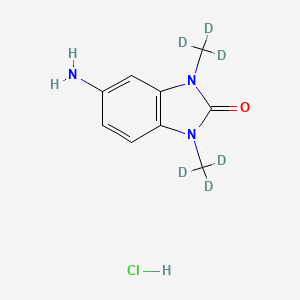

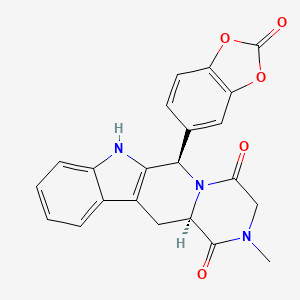

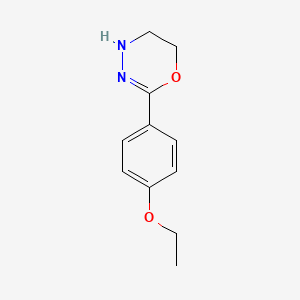

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.